Head-Group Effect on Critical Micelle Concentration
In a direct head-to-head comparison of cationic gemini surfactants synthesized from mono-2-hydroxypropylalkylamines versus di-2-hydroxypropylalkylamines, the critical micelle concentration (CMC) was systematically higher for the di-(2-hydroxypropyl)ammonium head-group series than for the corresponding mono-substituted analogs. For the C12 alkyl chain homolog with a pentanediyl spacer, the surface tension isotherms published in Colloids and Surfaces A (2019) demonstrate that the CMC increases with the number of 2-hydroxypropyl fragments attached to the ammonium nitrogen [1]. This trend is corroborated by the 2020 J Mol Liq study showing that substituting the ethylol head-group with 2-hydroxypropyl decreases the CMC [2].
Di-(2-hydroxypropyl) head group
Mono-(2-hydroxypropyl) analog
| Evidence Dimension | Critical micelle concentration (CMC) as a function of head-group substitution |
|---|---|
| Target Compound Data | Di-(2-hydroxypropyl)ammonium head group: higher CMC than mono-substituted analog (exact CMC values in mM range depend on alkyl chain length; for C12-s-C12 series, CMC increases with head-group substitution) [1] |
| Comparator Or Baseline | Mono-(2-hydroxypropyl)ammonium head group: lower CMC than di-substituted analog; hydroxyethyl analogs: CMC higher than 2-hydroxypropyl-substituted variants [2] |
| Quantified Difference | CMC trend: mono-(2-hydroxypropyl) < di-(2-hydroxypropyl) < hydroxyethyl for the same alkyl tail length; the shift is attributable to increased head-group hydrophilicity and steric hindrance, which raise the free energy of micellization [1][2] |
| Conditions | Aqueous solutions at 298 K; surface tension measured by Du Noüy ring method; electroconductivity method used for CMC verification; C12-C16 alkyl chains with pentanediyl spacer [1] |
Why This Matters
The higher CMC of the di-(2-hydroxypropyl)ammonium head group means this surfactant requires a greater bulk concentration to saturate interfaces and form micelles, which is advantageous for applications where delayed micellization or higher free monomer concentration is desired (e.g., solubilization, wetting), whereas the mono analog is more efficient for surface tension reduction at low concentrations.
- [1] Asadov ZH, Ahmadova GA, Rahimov RA, et al. Surface properties and premicellar aggregation behavior of cationic gemini surfactants with mono- and di-(2-hydroxypropyl)ammonium head groups. Colloids Surf A Physicochem Eng Asp. 2019;575:212-221. doi:10.1016/j.colsurfa.2019.05.019 View Source
- [2] Asadov ZH, Ahmadova GA, Rahimov RA, et al. Aggregation and antimicrobial properties of gemini surfactants with mono- and di-(2-hydroxypropyl)ammonium head-groups: Effect of the spacer length and computational studies. J Mol Liq. 2020;302:112536. doi:10.1016/j.molliq.2020.112536 View Source
